Sodium benzo[D]oxazole-2-carboxylate
Overview
Description
Sodium benzo[D]oxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Sodium benzo[D]oxazole-2-carboxylate, a derivative of benzoxazole, has been found to exhibit a wide spectrum of biological activities . The primary targets of this compound are various types of bacteria and fungi, including Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger . It also shows anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .
Mode of Action
It is known that benzoxazole derivatives interact with their targets, leading to changes that inhibit the growth of the targeted organisms or cells . For instance, they can interfere with the normal functioning of bacterial or fungal cells, leading to their death . In the case of cancer cells, these compounds may inhibit cell proliferation and induce apoptosis .
Biochemical Pathways
It is known that benzoxazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of pharmacological activities . These may include pathways related to bacterial and fungal growth, as well as pathways involved in cell proliferation and apoptosis in cancer cells .
Pharmacokinetics
The properties of benzoxazole derivatives in general suggest that they may have good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of growth of targeted organisms or cells. In the case of bacteria and fungi, this leads to their death, thereby exhibiting antimicrobial activity . In the case of cancer cells, the compound inhibits cell proliferation and induces apoptosis, thereby exhibiting anticancer activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and other conditions can affect the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Sodium benzo[D]oxazole-2-carboxylate, like other benzoxazole derivatives, plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its biological activities . The specific enzymes, proteins, and biomolecules it interacts with are not mentioned in the available literature.
Cellular Effects
Benzoxazole derivatives have been shown to have antimicrobial and anticancer activities , suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzoxazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium benzo[D]oxazole-2-carboxylate typically involves the reaction of 2-aminophenol with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions usually involve heating the mixture to a temperature of around 150-200°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium benzo[D]oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
Sodium benzo[D]oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its anticancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
Benzo[d]oxazole-2-thiol: Known for its antifungal properties.
Benzo[d]oxazole-2-carboxamide: Exhibits antimicrobial and anticancer activities.
Uniqueness
Sodium benzo[D]oxazole-2-carboxylate stands out due to its specific sodium salt form, which can enhance its solubility and bioavailability. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
sodium;1,3-benzoxazole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3.Na/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJDCIURIBAZJN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4NNaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.